4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide
CAS No.: 1040660-21-6
Cat. No.: VC11932775
Molecular Formula: C22H20F2N2O4S2
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040660-21-6 |
|---|---|
| Molecular Formula | C22H20F2N2O4S2 |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H20F2N2O4S2/c1-15-13-18(24)6-11-22(15)31(27,28)25-19-7-10-21-16(14-19)3-2-12-26(21)32(29,30)20-8-4-17(23)5-9-20/h4-11,13-14,25H,2-3,12H2,1H3 |
| Standard InChI Key | BOIPGZDXXKVQLL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
4-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide is a complex organic compound with a specific chemical structure and properties. It is identified by the CAS number 1040660-21-6 and has a molecular weight of 478.5 g/mol .
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures are often synthesized through multi-step reactions involving sulfonamide formation and fluorination steps. The applications of such compounds can vary widely, including potential uses in pharmaceuticals or as intermediates in chemical synthesis.
Comparison with Similar Compounds
Other compounds in the same class, such as 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, have been more extensively studied. These compounds have molecular weights and formulas that differ slightly due to variations in the quinoline ring position and the presence of different functional groups.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide | C22H20F2N2O4S2 | 478.5 g/mol |
| 4-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | C22H18F2N2O3S | 428.5 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume